molecular formula C12H14N4 B2518568 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile CAS No. 1549911-83-2

3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile

Cat. No. B2518568
CAS RN: 1549911-83-2
M. Wt: 214.272
InChI Key: ROPWNSAQHRMCST-UHFFFAOYSA-N
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Description

The compound "3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile" is a heterocyclic molecule that appears to be a derivative of pyrrolopyrazine, a bicyclic structure composed of pyrrole and pyrazine rings. This compound is likely to have biological activity given the pharmacological interest in pyrrolopyrazine derivatives as evidenced by their frequent appearance in the literature as potential therapeutic agents.

Synthesis Analysis

The synthesis of related pyrrolopyrazine derivatives has been described in several studies. For instance, one-step preparation methods have been developed for 3-alkoxypyrazine-2-carbonitriles, which are structurally related to the compound , by direct substitution reactions starting from pyrazine-2,3-dicarbonitriles . Additionally, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines has been achieved through cyclization of diazabicyclooctanes, which suggests a possible synthetic route for the hexahydro-1H-cyclopenta[c]pyrrol-2-yl moiety of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives is characterized by the presence of a pyrrolo ring fused to a pyrazine ring. The hexahydro prefix indicates that the compound has been fully saturated with hydrogen atoms, which could affect its electronic and steric properties. The presence of a nitrile group is also significant, as it can participate in further chemical reactions and contribute to the molecule's binding affinity to biological targets .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives can undergo various chemical reactions. For example, they can react with amines to give substitution products or with nucleophilic reagents to form annelated five-membered rings . The nitrile group in these compounds is reactive and can be involved in further transformations, such as cyclization reactions to form novel heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives are influenced by their molecular structure. The presence of a nitrile group typically increases the compound's polarity and can enhance its solubility in polar solvents. The saturated hexahydro moiety may decrease the overall reactivity of the compound compared to its unsaturated counterparts but could also impact the compound's conformation and, consequently, its biological activity .

Scientific Research Applications

Synthesis of Derivatives and Analogues

Research has shown the potential of pyrrole derivatives, such as 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile, in the synthesis of various chemical compounds. For instance, Menges et al. (2013) explored the conversion of pyrrole derivatives with carbonyl groups to N-propargyl pyrroles and their subsequent reactions, yielding diverse pyrrolo[2,1-d][1,2,5]triazepine derivatives (Menges et al., 2013).

Chemical Reactions with Silicon Surfaces

Lu and Lin (2002) provided insight into the reactions of [C, N, O]-containing molecules, including pyrazine derivatives, with silicon surfaces. This is crucial for the development of materials like SiC, SiN, and diamond thin films (Lu & Lin, 2002).

Development of Pyridine and Fused Pyridine Derivatives

Al-Issa (2012) focused on the synthesis of new series of pyridine and fused pyridine derivatives, demonstrating the versatility of compounds related to 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile in medicinal chemistry (Al-Issa, 2012).

Biological Activity and Anticancer Potential

Research by Al-Adiwish et al. (2017) on pyrazolo[1,5-a]pyrimidines, derived from similar compounds, revealed their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells. This underscores the potential of 3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile in the development of new therapeutic agents (Al-Adiwish et al., 2017).

properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-6-11-12(15-5-4-14-11)16-7-9-2-1-3-10(9)8-16/h4-5,9-10H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPWNSAQHRMCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrazine-2-carbonitrile

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